molecular formula C9H7BrO3 B13641450 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13641450
M. Wt: 243.05 g/mol
InChI Key: VWBYSUOZZPBICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1-benzofuran-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid:

Uniqueness

7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where brominated compounds are desired for their enhanced biological activities and chemical versatility .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H7BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)

InChI Key

VWBYSUOZZPBICC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.